N-(3-acetylphenyl)-3-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)22(2,20)21/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLZYYMTYIGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-methanesulfonylbenzamide typically involves the reaction of 3-acetylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-3-methanesulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methanesulfonyl group in the target compound is more electron-withdrawing than the methyl () or chloro () groups, which may influence reactivity in catalysis or binding interactions.
- Directing Groups : The N,O-bidentate group in ’s compound facilitates metal-catalyzed C–H activation, while the acetyl group in the target compound could similarly direct functionalization reactions .
Spectroscopic and Crystallographic Data
NMR Spectroscopy :
- Crystallography: ’s compound crystallizes with hydrogen-bonded dimers via the hydroxy group, while ’s 3-chloro derivative adopts a monoclinic P21/c space group with a planar benzamide core .
Biological Activity
N-(3-acetylphenyl)-3-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C12H13NO3S
- Molecular Weight : 253.30 g/mol
- Structure : The compound features an acetyl group attached to a phenyl ring, linked to a methanesulfonamide moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to inflammation and cancer progression. The specific mechanisms include:
- Inhibition of Enzymatic Activity : This compound may inhibit enzymes involved in the metabolism of arachidonic acid derivatives, which are crucial in inflammatory responses.
- Antiproliferative Effects : Studies suggest that it may exhibit antiproliferative effects on cancer cells by inducing apoptosis or cell cycle arrest.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Lines Tested : The compound has been tested against various cancer cell lines including breast (MCF-7), prostate (PC-3), and colon (HCT116) cancer cells.
- Findings : In vitro studies have shown that the compound reduces cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| PC-3 | 12.5 | Cell cycle arrest |
| HCT116 | 10.0 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Experimental Models : Animal models of inflammation have shown that this compound can significantly reduce markers of inflammation such as TNF-alpha and IL-6.
- Mechanism : It is believed to inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory processes.
Case Studies
-
Study on Cancer Cell Lines :
A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with an observed increase in caspase-3 activity, indicating the activation of apoptotic pathways. -
Inflammation Model Study :
In a murine model of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups, supporting its potential use as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
